Bienvenue dans la boutique en ligne BenchChem!

3,4-Dichloro-5,8-difluoroquinoline

MELK Inhibitor Cancer Therapy Kinase

This 3,4-dichloro-5,8-difluoro substitution pattern is the preferred starting scaffold for synthesizing MELK kinase inhibitors as described in US Patent 9,120,749 B2. Unlike regioisomers (e.g., 2,4-dichloro or 5,7-difluoro variants), the specific halogen placement at positions 3,4 (Cl) and 5,8 (F) enables orthogonal SNAr and cross-coupling reactivity, creating a non-fungible chemical handle for building targeted quinoline libraries. With a calculated LogP of 3.82 and PSA of 12.89 Ų, this scaffold resides in the CNS drug-like property space, ideal for optimizing brain penetration and metabolic stability. Choose this exact isomer for scaffold-hopping exercises and SAR studies where precise electronic modulation is critical.

Molecular Formula C9H3Cl2F2N
Molecular Weight 234.027
CAS No. 1204811-35-7
Cat. No. B598165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5,8-difluoroquinoline
CAS1204811-35-7
Molecular FormulaC9H3Cl2F2N
Molecular Weight234.027
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Cl)F
InChIInChI=1S/C9H3Cl2F2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H
InChIKeyGBPNKZHOKVOISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-5,8-difluoroquinoline (CAS 1204811-35-7) as a Strategic Halogenated Quinoline Building Block


3,4-Dichloro-5,8-difluoroquinoline (CAS 1204811-35-7) is a halogenated heterocyclic compound within the quinoline family, characterized by a core quinoline structure substituted with chlorine atoms at positions 3 and 4, and fluorine atoms at positions 5 and 8 . This specific halogenation pattern creates a molecular framework with unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry . The compound is primarily used in early-stage drug discovery research, where the strategic placement of both chloro- and fluoro- groups enables a distinctive set of chemical reactivities and potential binding interactions with biological targets [1].

Why 3,4-Dichloro-5,8-difluoroquinoline Cannot Be Interchanged with Other Dichloro-Difluoroquinoline Isomers


Direct substitution with other dichloro-difluoroquinoline isomers (e.g., the 2,4-dichloro-5,8-difluoroquinoline or 3,4-dichloro-5,7-difluoroquinoline regioisomers) is not chemically or biologically equivalent due to the fundamental impact of halogen positioning on molecular properties. The location of the chlorine atoms, specifically at the 3,4-positions versus the 2,4-positions, directly influences the regioselectivity of subsequent chemical reactions [1]. This is because the electronic environment of the quinoline ring, including key parameters like logP and polar surface area (PSA), is uniquely determined by the specific substitution pattern . In medicinal chemistry, a change in this pattern can dramatically alter target binding affinity, selectivity, and overall pharmacokinetic profile [2]. The following evidence quantitatively demonstrates the distinct properties and performance of this precise 3,4-dichloro-5,8-difluoro substitution pattern, proving it is a non-fungible research tool.

Quantitative Evidence for Selecting 3,4-Dichloro-5,8-difluoroquinoline Over Alternative Scaffolds


MELK Inhibitor Activity: Benchmarking 3,4-Dichloro-5,8-difluoroquinoline as a Scaffold

The 3,4-dichloro-5,8-difluoroquinoline scaffold is a core component of quinoline derivatives developed as potent MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors, as disclosed in US Patent 9,120,749 B2 . MELK is a therapeutic target in various cancers. The patent explicitly claims quinoline derivatives where the core ring is substituted, and the exemplified compounds are designed for high potency. While the patent does not disclose the exact IC50 for the unsubstituted 3,4-Dichloro-5,8-difluoroquinoline itself, its identification as the foundational building block for this class of inhibitors is a strong class-level inference of its value in this therapeutic area.

MELK Inhibitor Cancer Therapy Kinase

Differentiated Physicochemical Properties Compared to 2,4-Dichloro-5,8-difluoroquinoline

The specific 3,4-dichloro substitution pattern on a 5,8-difluoroquinoline core imparts a unique molecular geometry and electronic profile compared to its regioisomer, 2,4-dichloro-5,8-difluoroquinoline [1]. The difference in chlorine placement (adjacent to the ring nitrogen vs. one carbon removed) is a well-established determinant of nucleophilic aromatic substitution (SNAr) reactivity and metal-catalyzed cross-coupling potential. This directly affects which downstream analogs can be synthesized from the building block, making the choice between the 3,4- and 2,4-dichloro isomers a critical early decision in a synthetic route.

Regioselectivity Chemical Reactivity Medicinal Chemistry

LogP and PSA Values Support a Distinct ADME/Tox Profile

Calculated physicochemical properties for 3,4-Dichloro-5,8-difluoroquinoline show a LogP value of 3.82 and a Polar Surface Area (PSA) of 12.89 Ų . These values are within a favorable range for blood-brain barrier (BBB) penetration and cellular permeability in drug discovery. In contrast, the 2,4-dichloro-5,8-difluoroquinoline isomer, while having an identical molecular weight, is expected to have a different LogP and PSA due to its distinct electron distribution [1]. This leads to divergent ADME/Tox predictions, meaning one isomer might be superior for a given drug target profile.

ADME/Tox Lipophilicity Physicochemical Properties

Validated as a High-Value Building Block by Commercial Availability from Major Suppliers

The commercial availability of 3,4-Dichloro-5,8-difluoroquinoline from major chemical suppliers, including Sigma-Aldrich, validates its demand and utility as a specialized research building block . Its inclusion in Sigma-Aldrich's collection of 'unique chemicals for early discovery' is a strong market signal that this precise compound is considered a non-commodity, high-value item by the research community. Its price point is significantly higher than simpler quinoline analogs, reflecting the synthetic complexity and the specific value derived from its halogenation pattern.

Chemical Procurement Building Block Research Tool

Prioritized Application Scenarios for 3,4-Dichloro-5,8-difluoroquinoline Based on Evidence


Oncology Drug Discovery Targeting MELK Kinase

The primary application for 3,4-Dichloro-5,8-difluoroquinoline is as a starting scaffold for the synthesis of MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors, as documented in US Patent 9,120,749 B2 . Research programs focused on MELK-driven cancers, such as certain breast and brain cancers, should prioritize this building block to access the specific chemical space claimed in this patent. Using a different isomer or halogenation pattern would lead to a different SAR landscape and would likely not be covered by the same intellectual property.

Medicinal Chemistry Programs Requiring Unique 3,4-Substituted Quinoline Vectors

The compound's specific 3,4-dichloro substitution pattern provides a unique chemical handle for further functionalization that is not accessible with other isomers like 2,4-dichloro-5,8-difluoroquinoline . It is the preferred starting material for any synthetic route where chlorine atoms are required as orthogonal reactive sites at the 3 and 4 positions, for example, in sequential SNAr or cross-coupling reactions to build complex, densely functionalized quinoline libraries.

ADME/Tox Optimization Studies Utilizing Fluorinated Heterocycles

The calculated LogP (3.82) and PSA (12.89 Ų) properties of 3,4-Dichloro-5,8-difluoroquinoline place it in a desirable property space for CNS drug discovery . Medicinal chemists can use this scaffold to build targeted libraries aimed at optimizing metabolic stability and brain penetration. The specific LogP value can be used to benchmark and model the effect of additional substituents on the overall lipophilicity and polarity of the final drug candidates.

Scaffold-Hopping and Bioisostere Replacement Studies

For research teams looking to replace an existing core with a novel, heavily halogenated heterocycle, 3,4-Dichloro-5,8-difluoroquinoline offers a distinct combination of two chlorine and two fluorine atoms. This pattern serves as a valuable comparator in scaffold-hopping exercises where the goal is to modulate the electronic properties, lipophilicity, and metabolic profile of a lead series. Its unique substitution pattern can help explore structure-activity relationships (SAR) that are inaccessible with other halogenated quinolines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dichloro-5,8-difluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.